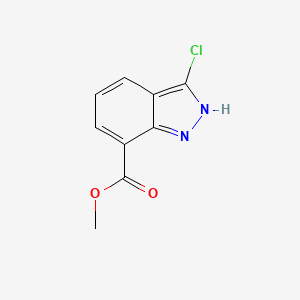![molecular formula C11H12F2O3 B1406922 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid CAS No. 1511383-03-1](/img/structure/B1406922.png)
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
Descripción general
Descripción
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the attachment of the propanoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-mediated stepwise difluoromethylation reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the scalability and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of various industrial chemicals and materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target . The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethyl phenyl sulfide: Similar in structure but contains a sulfur atom instead of the oxygen in the difluoromethoxy group.
Trifluoromethylated analogs: Compounds with a trifluoromethyl group instead of the difluoromethoxy group, which can exhibit different chemical and biological properties.
Uniqueness
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and enhanced metabolic stability. These characteristics make it a valuable compound for various applications, particularly in drug development and industrial chemistry.
Propiedades
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-7(10(14)15)6-8-2-4-9(5-3-8)16-11(12)13/h2-5,7,11H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURGVIXDCPSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)

![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)








